molecular formula C8H2F4O4 B1294977 Tetrafluorophthalic acid CAS No. 652-03-9

Tetrafluorophthalic acid

Cat. No.: B1294977
CAS No.: 652-03-9
M. Wt: 238.09 g/mol
InChI Key: YJLVXRPNNDKMMO-UHFFFAOYSA-N
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Description

Tetrafluorophthalic acid is an organic compound with the chemical formula C8H2F4O4. It is a colorless solid that is soluble in water and organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorophthalic acid can be synthesized through several methods. One common method involves the reaction of perchlorophthalide with potassium fluoride in a polar, aprotic solvent at temperatures ranging from 100°C to 170°C. The resulting tetrafluorophthaloyl fluoride is then hydrolyzed with aqueous acid or base to yield 3,4,5,6-tetrafluorophthalic acid .

Industrial Production Methods: Industrial production of 3,4,5,6-tetrafluorophthalic acid often involves the use of hydrogen fluoride and trifluoroacetic acid in an oxygen-fluorination reaction. This method requires careful control of temperature and reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrafluorophthalic acid involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • Tetrafluoroterephthalic acid
  • Tetrachlorophthalic anhydride
  • Tetrafluoroisophthalic acid

Comparison: Tetrafluorophthalic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to tetrafluoroterephthalic acid and tetrafluoroisophthalic acid, 3,4,5,6-tetrafluorophthalic acid has a different substitution pattern, leading to variations in reactivity and applications. Tetrachlorophthalic anhydride, on the other hand, contains chlorine atoms instead of fluorine, resulting in different chemical behavior and uses .

Properties

IUPAC Name

3,4,5,6-tetrafluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVXRPNNDKMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215502
Record name 3,4,5,6-Tetrafluorophthalic acid
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Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

652-03-9
Record name Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-tetrafluorophthalic acid
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Synthesis routes and methods I

Procedure details

In the second step, high-purity tetrafluorophthalic acid can be obtained by first isolating tetrafluorophthalic anhydride formed as a reaction intermediate, or separating the product in solution from the reaction system, and hydrolyzing the product under acidic or neutral conditions, and this embodiment is particularly preferred. For example, by hydrolyzing the N-substituted tetrafluorophthalimide under acid conditions (e.g., H2SO4 concentration: from about 50 to 98%) and, after cooling, extracting the product with an aprotic solvent (e.g., toluene, benzene, chlorobenzene, xylene, etc.), a solution of tetrafluorophthalic anhydride can be obtained. Furthermore, by removing the solvent from the extract thus obtained, tetrafluorophthalic anhydride can be isolated. In this case, the tetrafluorophthalic anhydride may be purified by distillation, if desired, under a reduced pressure. Then, by hydrolyzing the tetrafluorophthalic anhydride thus obtained under acid or neutral conditions, tetrafluorophthalic acid can be obtained. In the hydration reaction, water is generally used in an amount of from 1 to 5000 mols per mol of the tetrafluorophthalic anhydride and the reaction temperature is usually from about 0° to 100° C. The reaction can be conducted by adding an acid (e.g., hydrochloric acid and sulfuric acid) as a catalyst. This technique of isolating tetrafluorophthalic anhydride or separating it as a solution is preferred, since the purification of tetrafluorophthalic acid, which is the desired product, can be easily performed and high-purity tetrafluorophthalic acid can be obtained.
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Synthesis routes and methods II

Procedure details

After mixing 50 g of the above dried N-cyclohexyl-tetrafluorophthalimide with 80 ml of 85% sulfuric acid, 80 ml of acetic acid was added to the mixture and it was reacted for 5 hours at 120° to 130° C. with stirring. After the reaction was completed, acetic acid was distilled off from the reaction mixture under a reduced pressure and the product was continuously extracted with toluene for 24 hours. When the toluene layer obtained was concentrated by distillation under a reduced pressure, crude crystals of yellow tetrafluorophthalic anhydride were precipitated. The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C. and the crystals thus obtained were hydolyzed by adding 100 ml of an aqueous 6N hydrochloric acid solution. The hydrolyzed product was cooled and then extracted with ether to provide white crystals of tetrafluorophthalic acid (yield 90%).
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N-cyclohexyl-tetrafluorophthalimide
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Synthesis routes and methods III

Procedure details

Sulfuric acid (99%, 45 ml) was added cautiously to water (45 ml) and the resulting solution mixed with glacial acetic acid (450 ml). To this solution was added dimethyl 3,4,5,6-tetrafluorophthalate (90.0 g) and the resulting mixture heated at reflux for six hours. The solution was concentrated under reduced pressure to remove acetic acid and water. Fresh acetic acid (450 ml) and water (75 ml) were added to the residue and refluxing continued overnight (16 hours). The solution was concentrated again under reduced pressure to a semisolid. Hydrochloric acid (37%, 150 ml) was added and the mixture warmed until all the solids dissolved. The solution was concentrated under reduced pressure to 125 ml. Cooling gave crystals which were collected and washed with 37% hydrochloric acid. Recrystallization from 130 ml 24% hydrochloric acid followed by drying under vacuum at room temperature gave tetrafluorophthalic acid (59 g, 73%); mp 159°-161° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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